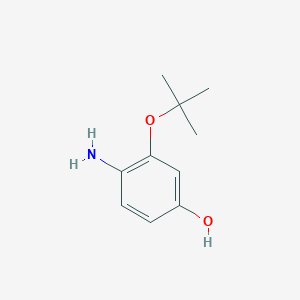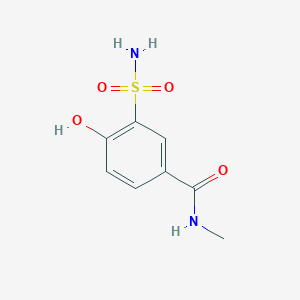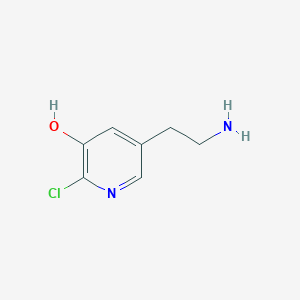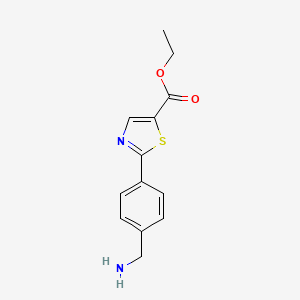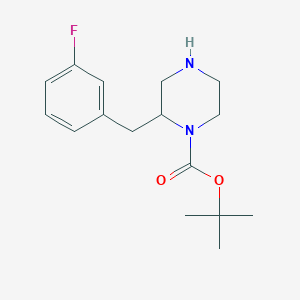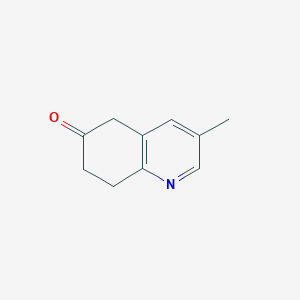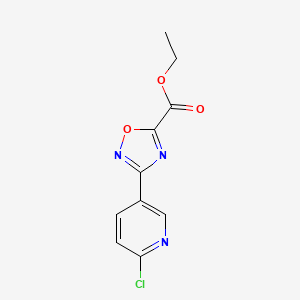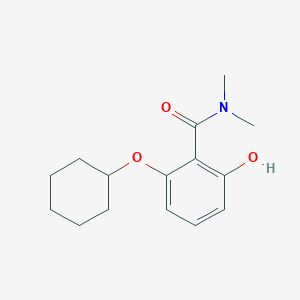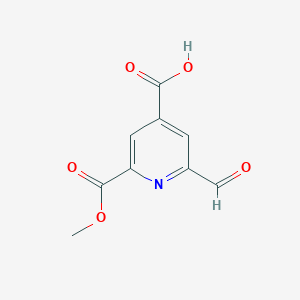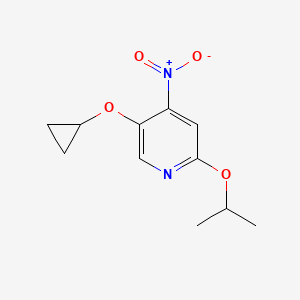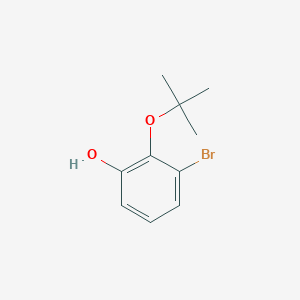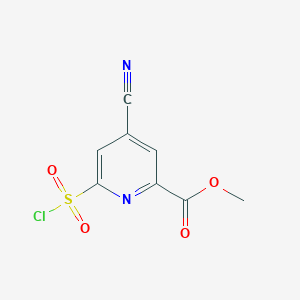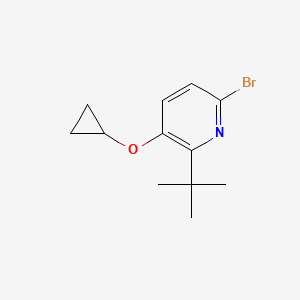
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is an organic compound that features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in acetic acid to brominate the pyridine ring, followed by reactions with tert-butyl and cyclopropoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine may involve large-scale bromination and subsequent functional group modifications using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 6-Bromo-2-tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: Another brominated compound with a tert-butyl group, used as a standard reagent in organic synthesis.
6-Bromo-1,4-benzodioxane: An aryl halide used in the synthesis of chiral diphosphines.
Uniqueness
6-Bromo-2-tert-butyl-3-cyclopropoxypyridine is unique due to its combination of a bromine atom, tert-butyl group, and cyclopropoxy group on a pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
6-bromo-2-tert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)11-9(15-8-4-5-8)6-7-10(13)14-11/h6-8H,4-5H2,1-3H3 |
InChIキー |
KQBIFOTZWKRPOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=N1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
